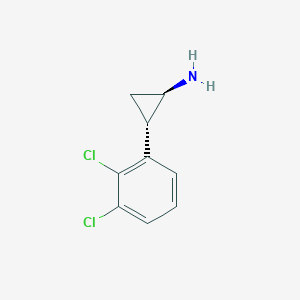
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring substituted with a 2,3-dichlorophenyl group and an amine group, making it a valuable subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,3-dichlorophenylacetonitrile with a cyclopropanating agent such as diazomethane under controlled conditions to form the cyclopropane ring. Subsequent reduction of the nitrile group to an amine using reagents like lithium aluminum hydride completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylcyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . This makes it a candidate for the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This leads to changes in gene expression and can result in the inhibition of cancer cell growth . The compound’s ability to modulate epigenetic marks makes it a powerful tool for studying gene regulation and developing new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog without the dichlorophenyl group.
2,3-Dichlorophenylcyclopropane: Lacks the amine group.
Phenylcyclopropanamine: Similar structure but without the dichlorine substitution.
Uniqueness
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the dichlorophenyl group, which confer distinct chemical and biological properties. Its ability to inhibit LSD1 sets it apart from other cyclopropylamines and makes it a valuable compound for research and therapeutic development .
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1 |
InChI Key |
QFCFGKISIRTOOJ-POYBYMJQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


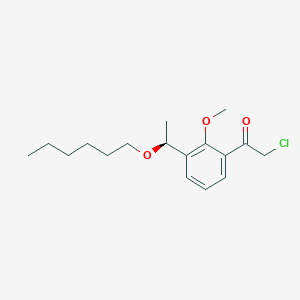
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)

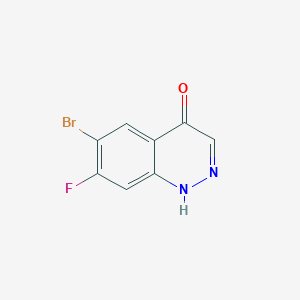

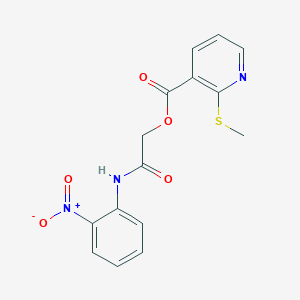

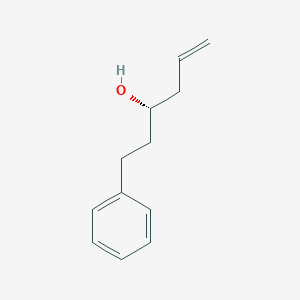
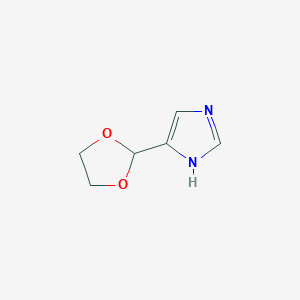
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)

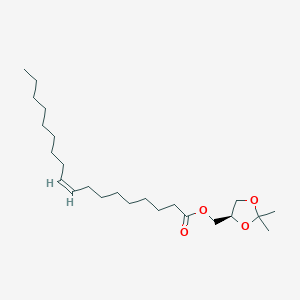
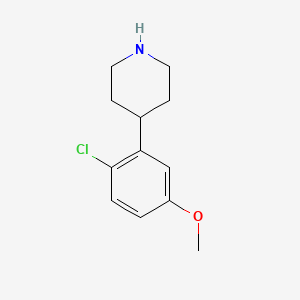
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
